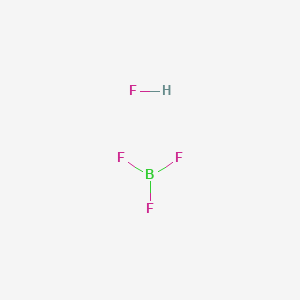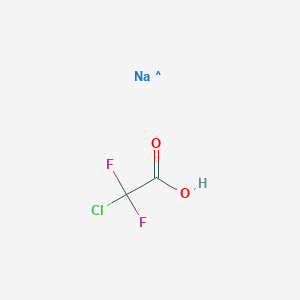
Sodium chlorodifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium chlorodifluoroacetate is prepared by neutralizing chlorodifluoroacetic acid with sodium hydroxide. The reaction involves adding a solution of chlorodifluoroacetic acid to a cooled, stirred solution of sodium hydroxide in methanol, keeping the temperature below 40°C. The methanol is then removed under reduced pressure, and the resulting salt is dried .
Industrial Production Methods
In industrial settings, the preparation of chlorodifluoro-acetic acid sodium follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The compound is typically produced in large reactors with precise temperature and pressure controls to optimize the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium chlorodifluoroacetate undergoes several types of chemical reactions, including:
Decarboxylation: This reaction generates difluorocarbene (CF2) and sodium chloride (NaCl) as by-products.
Substitution Reactions: It reacts with aldehydes in the presence of triphenylphosphine to yield 1,1-difluoro olefins.
Common Reagents and Conditions
Triphenylphosphine: Used in substitution reactions to form difluoro olefins.
Aldehydes: React with chlorodifluoro-acetic acid sodium to form 1,1-difluoro olefins.
Major Products Formed
Difluorocarbene (CF2): Formed during the decarboxylation reaction.
1,1-Difluoro Olefins: Formed during substitution reactions with aldehydes.
Applications De Recherche Scientifique
Sodium chlorodifluoroacetate has several applications in scientific research:
Organic Synthesis: Used as a source of difluorocarbene for various organic reactions.
Pharmaceuticals: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: Used in the production of agrochemical intermediates.
Environmental Studies: Studied for its potential impact as a degradation product of certain refrigerants.
Mécanisme D'action
The primary mechanism of action for chlorodifluoro-acetic acid sodium involves the generation of difluorocarbene through decarboxylation. This reactive intermediate can then participate in various organic reactions, such as cyclopropanation and substitution reactions . The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorodifluoroacetic Acid: The parent compound of chlorodifluoro-acetic acid sodium, used similarly in organic synthesis.
Difluoroacetic Acid: Another fluorinated acetic acid derivative with similar applications.
Uniqueness
Sodium chlorodifluoroacetate is unique due to its ability to generate difluorocarbene, a highly reactive intermediate useful in various organic synthesis reactions. Its stability as a solid salt makes it easier to handle and store compared to its parent acid .
Propriétés
Formule moléculaire |
C2HClF2NaO2 |
|---|---|
Poids moléculaire |
153.47 g/mol |
InChI |
InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7); |
Clé InChI |
VGDJCNVLJDUYPK-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(F)(F)Cl)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


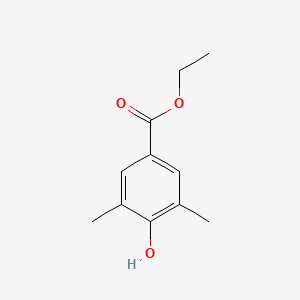
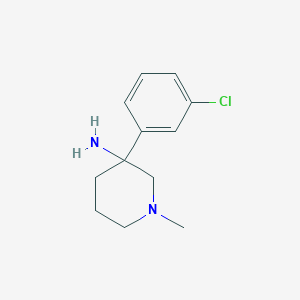
![(R)-5,6-DIHYDRO-4H-BENZO[F]IMIDAZO[1,2-A]AZEPIN-4-AMINE](/img/structure/B8779723.png)
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B8779730.png)
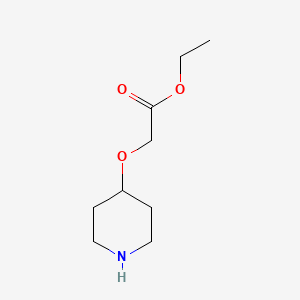

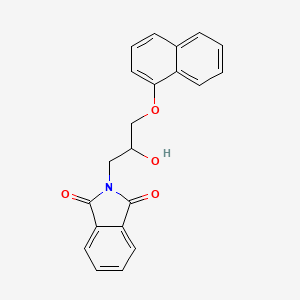
![2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole](/img/structure/B8779751.png)
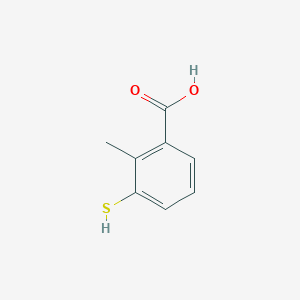
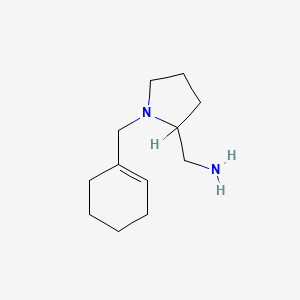
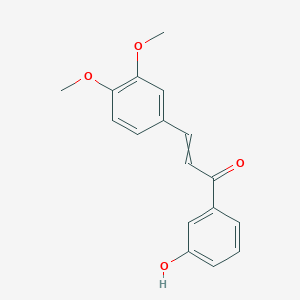
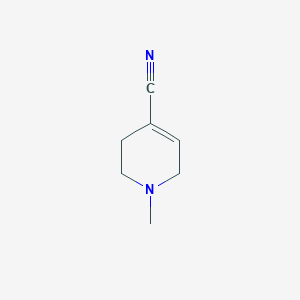
![N-(6-Iodoimidazo[1,2-A]pyridin-2-YL)acetamide](/img/structure/B8779784.png)
